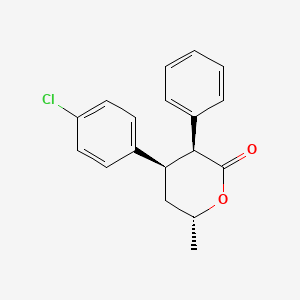
3-Nitrophenyl 9H-fluorene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl 9H-fluorene-9-carboxylate is an organic compound that combines a nitrophenyl group with a fluorene carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrophenyl 9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitrophenyl 9H-fluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism of action of 3-Nitrophenyl 9H-fluorene-9-carboxylate largely depends on its application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, the nitrophenyl group can interact with specific molecular targets, potentially altering cellular processes. The exact pathways and molecular targets would vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-9-carboxylic acid: A precursor in the synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate.
3-Nitrophenol: Another precursor used in the synthesis.
9-Hydroxy-9-fluorenecarboxylic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and as intermediates in pharmaceutical synthesis.
Propiedades
Número CAS |
75761-85-2 |
|---|---|
Fórmula molecular |
C20H13NO4 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
(3-nitrophenyl) 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C20H13NO4/c22-20(25-14-7-5-6-13(12-14)21(23)24)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
Clave InChI |
YYZPBCCLVWCZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



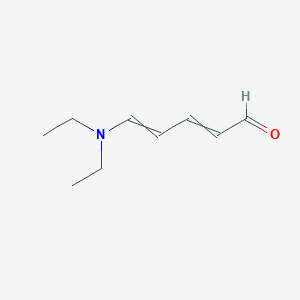
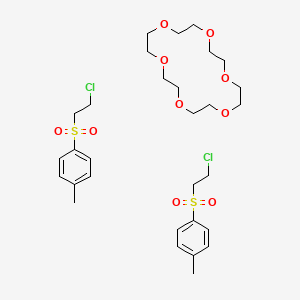
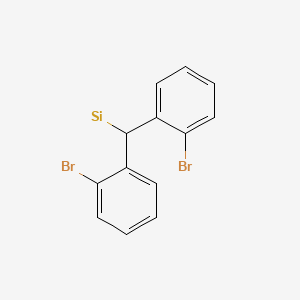
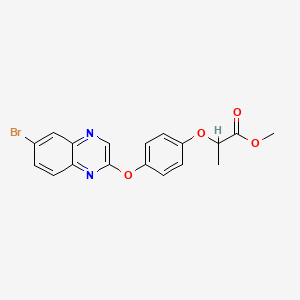


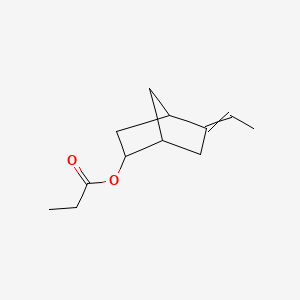
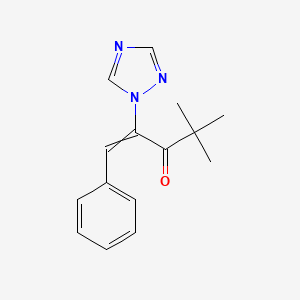
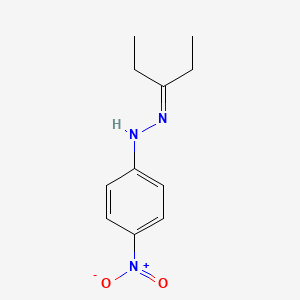
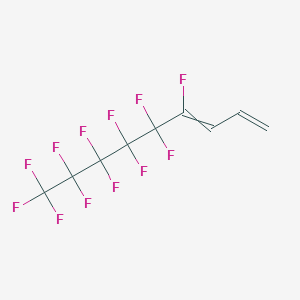
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)

